molecular formula C19H21FN2O4S B4650056 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE

Cat. No.: B4650056
M. Wt: 392.4 g/mol
InChI Key: GZGROQAWFCJVBM-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated benzene derivative.

    Coupling with Piperazine: The final step involves coupling the benzodioxole and fluorophenyl intermediates with piperazine using a sulfonyl chloride reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE is unique due to the presence of both a benzodioxole ring and a fluorophenyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-fluorophenyl)methylsulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c20-17-4-1-15(2-5-17)13-27(23,24)22-9-7-21(8-10-22)12-16-3-6-18-19(11-16)26-14-25-18/h1-6,11H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGROQAWFCJVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE
Reactant of Route 2
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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE
Reactant of Route 3
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE

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